molecular formula C12H13N3O3S B2882322 N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide CAS No. 52190-79-1

N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2882322
CAS No.: 52190-79-1
M. Wt: 279.31
InChI Key: SXBAYIGUEDERDU-UHFFFAOYSA-N
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Description

N-Allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative characterized by a 1,3-benzodioxole moiety linked via a carbonyl group to a hydrazinecarbothioamide core, which is further substituted with an allyl group. The allyl substituent may enhance lipophilicity, influencing bioavailability and membrane permeability compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-5-13-12(19)15-14-11(16)8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,14,16)(H2,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAYIGUEDERDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Physical Properties

PropertyValue
Molecular Weight270.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, hydrazine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: A study involving a related hydrazine derivative demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that hydrazinecarbothioamide derivatives possess broad-spectrum antibacterial and antifungal activities.

Research Findings: In vitro assays revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antioxidant Activity

Antioxidant potential is another area where this compound shows promise. The presence of the benzodioxole moiety is believed to contribute to its ability to scavenge free radicals.

Experimental Results: In DPPH radical scavenging assays, the compound demonstrated a notable ability to reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Through modulation of apoptotic pathways, this compound can trigger programmed cell death in malignant cells.
  • Antioxidative Mechanisms: By neutralizing free radicals, it helps protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide can be contextualized against related hydrazinecarbothioamide derivatives (Table 1). Key differences in substituents, synthesis routes, and reported properties are highlighted below.

Table 1: Structural and Functional Comparison of Hydrazinecarbothioamide Derivatives

Compound Name Substituents/R-Groups Molecular Formula Synthesis Method Key Properties/Activities References
This compound (Target) Allyl, 1,3-benzodioxol-5-ylcarbonyl C₁₃H₁₃N₃O₃S Likely via condensation of hydrazide with isothiocyanate (inferred) Hypothesized enhanced lipophilicity
2-(1,3-Benzodioxol-5-ylmethylidene)hydrazine-1-carbothioamide 1,3-Benzodioxol-5-ylmethylidene C₉H₉N₃O₂S Condensation of benzodioxole aldehyde with thiosemicarbazide Crystalline solid; potential antimicrobial
N-Substitutedphenyl-2-(benzoxazolylcarbonyl)hydrazinecarbothioamides Substituted phenyl, benzoxazolylcarbonyl Varies Reflux of hydrazide with aryl isothiocyanate Antimicrobial (e.g., against S. aureus)
N-Aryl-2-(dibenzoannulenylacetyl)hydrazinecarbothioamides Aryl, dibenzoannulenylacetyl Varies Nucleophilic addition of hydrazide to isothiocyanate Anticancer activity (e.g., HeLa cell lines)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazolyl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide 1,3-Benzodioxol-5-yl, imidazolyl, chlorophenyl C₂₀H₁₈ClN₅O₂ Condensation followed by X-ray-confirmed (E)-configuration Antifungal (Candida spp.)

Structural Variations and Implications

  • Benzodioxole vs. Benzoxazole/Benzofuran : The target compound’s 1,3-benzodioxole group offers a methylenedioxy bridge, enhancing electron density and metabolic stability compared to benzoxazole or benzofuran analogs .
  • Allyl vs.
  • Carbonyl vs. Methylidene Linkage : The carbonyl group in the target compound allows for stronger hydrogen bonding compared to the methylidene group in ’s analog, which could influence receptor binding in biological systems .

Research Findings and Gaps

  • Pharmacological Potential: The benzodioxole moiety is associated with monoamine oxidase (MAO) inhibition in related compounds, suggesting the target compound could warrant neuropharmacological testing .
  • Synthetic Optimization : and highlight the need for controlled reflux durations (1–11 hours) to optimize yields, a consideration applicable to the target compound’s synthesis .
  • Data Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

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